2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid
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Overview
Description
2’-Cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of a suitable isoquinoline derivative with a cyclopentane moiety under controlled conditions. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2’-Cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2’-Cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2’-Cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide
- 2’-Cyclopentyl-N-cyclopropyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide
Uniqueness
What sets 2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxylic acid apart from similar compounds is its specific spiro structure, which can impart unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23NO3 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxylic acid |
InChI |
InChI=1S/C19H23NO3/c21-17-15-10-4-3-9-14(15)16(18(22)23)19(11-5-6-12-19)20(17)13-7-1-2-8-13/h3-4,9-10,13,16H,1-2,5-8,11-12H2,(H,22,23) |
InChI Key |
RCGRXQNGMBUCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(C24CCCC4)C(=O)O |
Origin of Product |
United States |
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